PKC-iota inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKC-iota inhibitor 1 is a chemical compound known for its ability to inhibit the activity of protein kinase C-iota (PKC-iota), a member of the protein kinase C family. Protein kinase C-iota is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of protein kinase C-iota has been studied for its potential therapeutic applications, particularly in cancer treatment .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of protein kinase C-iota in chemical reactions and pathways.
Biology: Helps in understanding the biological functions of protein kinase C-iota in cellular processes.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly those where protein kinase C-iota is overexpressed.
Industry: May be used in the development of new pharmaceuticals targeting protein kinase C-iota.
Mechanism of Action
Future Directions
: Shah, H., Khan, K., Khan, N., Badshah, Y., Ashraf, N. M., & Shabbir, M. (2022). Impact of deleterious missense PRKCI variants on structural and functional dynamics of protein. Scientific Reports, 12(1), 1-14. Read more : Jiao, J., Ruan, L., Cheng, C., Wang, F., Yang, P., & Chen, Z. (2023). Paired protein kinases PRKCI-RIPK2 promote pancreatic cancer growth and metastasis via enhancing NF-κB/JNK/ERK phosphorylation. Molecular Medicine, 29, 47. Read more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKC-iota inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for protein kinase C inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: PKC-iota inhibitor 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Comparison with Similar Compounds
Sotrastaurin: A pan-protein kinase C inhibitor with activity against multiple protein kinase C isoforms.
Ruboxistaurin: A protein kinase C-beta-specific inhibitor used in the treatment of diabetic retinopathy.
ICA-1: Another protein kinase C-iota-specific inhibitor with similar therapeutic potential.
Uniqueness: PKC-iota inhibitor 1 is unique in its high specificity for protein kinase C-iota, making it a valuable tool for studying the specific functions of this isoform. Its selective inhibition of protein kinase C-iota distinguishes it from other protein kinase C inhibitors that may target multiple isoforms .
Properties
IUPAC Name |
2-amino-5-(3-piperazin-1-ylphenyl)-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJAALVMGFGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.